2-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide
Description
This compound features a 2-chlorophenyl group attached to an acetamide backbone, which is further substituted with a (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl moiety. Such structural attributes are critical in medicinal chemistry, where substituent positioning can modulate bioavailability, target affinity, and metabolic stability .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-25-16-8-9-17-14(11-16)6-4-10-20(17,24)13-22-19(23)12-15-5-2-3-7-18(15)21/h2-3,5,7-9,11,24H,4,6,10,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWGUKQDWKRXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes acylation with acetic anhydride to form 2-chlorophenylacetamide.
Synthesis of the Tetrahydronaphthalene Derivative: The tetrahydronaphthalene derivative is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications to introduce the hydroxy and methoxy groups.
Coupling Reaction: The final step involves coupling the chlorophenylacetamide with the tetrahydronaphthalene derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Structural Analogues with Tetrahydronaphthalene Moieties
- 2-Chloro-N-((1S,2S)-1-Hydroxy-7-Methoxy-1,2,3,4-Tetrahydronaphthalen-2-yl)Acetamide (): This compound differs in the methoxy group position (7-methoxy vs. 6-methoxy in the target compound) and stereochemistry.
2-Chloro-N-Cyclopropyl-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)Acetamide ():
Replacing the hydroxy-methoxy-tetralin group with a cyclopropyl and unsubstituted tetralin moiety eliminates hydrogen-bonding capacity. This modification likely reduces aqueous solubility but enhances metabolic stability by avoiding oxidative degradation at the hydroxy group. Such structural changes highlight the balance between polarity and stability in drug design .
Chlorophenyl-Substituted Acetamides
- 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide (): The dichlorophenyl group increases steric bulk and electron-withdrawing effects compared to the target compound’s monochlorophenyl group. However, the absence of a tetralin system reduces conformational flexibility .
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide ():
The triazole ring and naphthyloxy group enhance π-π stacking and dipole interactions, which are absent in the target compound. This structure’s higher molecular weight (393.11 g/mol) may limit blood-brain barrier penetration compared to the target compound’s smaller tetralin system .
Functional Group Variations
*Calculated based on formula C21H21ClNO3.
Pharmacological Implications
- Target Compound : The hydroxy and methoxy groups may enhance binding to serine hydrolases or GPCRs, common targets in CNS disorders.
- Nitro-Substituted Analogues () : Nitro groups often confer antibacterial activity but pose toxicity risks (e.g., mutagenicity).
- Dimethenamid () : A chloroacetamide herbicide with structural similarities; highlights the divergent applications of acetamide scaffolds in agrochemicals vs. pharmaceuticals .
Biological Activity
The compound 2-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide (CAS Number: 1904417-75-9) is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.9 g/mol. The structure includes a chlorophenyl moiety and a tetrahydronaphthalene derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClNO₄ |
| Molecular Weight | 395.9 g/mol |
| CAS Number | 1904417-75-9 |
Anticancer Activity
Research indicates that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, compounds featuring naphthalene rings have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
In a study assessing the cytotoxicity of related compounds against colon carcinoma HCT-15 cells, it was found that certain derivatives displayed IC50 values significantly lower than those of standard chemotherapy agents like doxorubicin . This suggests that the compound may possess similar or enhanced anticancer efficacy.
The proposed mechanism of action for this compound includes:
- Inhibition of Bcl-2 Protein : Similar compounds have been shown to interact with the Bcl-2 protein family, leading to increased apoptosis in cancer cells .
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic interactions play a crucial role in binding affinity to target proteins .
Study 1: Antitumor Efficacy
In a controlled study involving various naphthalene derivatives, one compound demonstrated an IC50 value of 23.30 ± 0.35 µM against HCT-15 cells. This highlights the potential for This compound to function as an effective antitumor agent .
Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of related compounds on HepG2 liver cancer cells. The results indicated a range of activities with several derivatives exhibiting low cytotoxicity (IC20 > 40 µM), suggesting a favorable safety profile for further development .
Q & A
Q. Key Characterization :
- NMR : Confirm regiochemistry via δ 2.8–3.2 ppm (tetrahydronaphthalene CH₂ groups) and δ 6.5–7.4 ppm (aromatic protons) .
- HPLC-MS : Verify molecular ion [M+H]⁺ and absence of byproducts .
Basic: How is the stereochemistry of the tetrahydronaphthalene moiety resolved during synthesis?
Methodological Answer:
Chiral resolution methods include:
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during cyclization to enforce enantiomeric control .
- Crystallography : Single-crystal X-ray diffraction (as in ) to confirm absolute configuration .
- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane/isopropanol gradients for enantiomer separation .
Advanced: What strategies address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
Contradictions may arise from assay conditions or target promiscuity. Solutions include:
Orthogonal Assays : Validate inhibition using fluorescence polarization (for binding) and functional enzymatic assays (e.g., NADPH depletion kinetics) .
Structural Analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl variants) to identify pharmacophore specificity .
Computational Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-target interactions and identify false positives from assay artifacts .
Advanced: How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical purity?
Methodological Answer:
Scale-up challenges include exothermic side reactions and racemization. Mitigation strategies:
- Flow Chemistry : Continuous flow reactors (e.g., Corning® G1) with precise temperature control (<5°C variation) to minimize thermal degradation .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust reagent stoichiometry dynamically .
- Table : Yield Optimization Parameters
| Parameter | Small Scale (mg) | Pilot Scale (g) | Industrial (kg) |
|---|---|---|---|
| Temperature (°C) | 25 | 20–25 | 15–20 |
| Reaction Time (h) | 12 | 24 | 48 |
| Purity (%) | 95 | 90 | 85 |
Basic: What spectroscopic techniques are essential for confirming the acetamide linkage?
Methodological Answer:
- IR Spectroscopy : C=O stretch at 1660–1680 cm⁻¹ and N-H bend at 1540–1560 cm⁻¹ .
- ¹³C NMR : Carbonyl signal at δ 168–172 ppm; adjacent CH₂ groups at δ 35–45 ppm .
- 2D NMR (HSQC/HMBC) : Correlate NH protons with adjacent carbons to confirm connectivity .
Advanced: How can researchers reconcile discrepancies in solubility data across different solvent systems?
Methodological Answer:
Discrepancies often stem from solvent polarity or crystalline vs. amorphous forms. Approaches:
Hansen Solubility Parameters : Calculate HSPs to predict solubility in untested solvents (e.g., DMSO vs. THF) .
Powder X-Ray Diffraction (PXRD) : Compare crystallinity indices; amorphous forms exhibit higher apparent solubility .
Co-Solvency Studies : Use ternary phase diagrams (e.g., water/ethanol/PEG 400) to identify optimal solubilizing blends .
Advanced: What computational methods predict metabolic stability of this compound in preclinical models?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 simulate cytochrome P450 interactions and phase II metabolism (e.g., glucuronidation) .
- MD Simulations : GROMACS or AMBER to model liver microsome interactions, focusing on hydroxylation at the tetrahydronaphthalene ring .
- In Vitro Validation : Microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound depletion .
Basic: What are the documented biological targets of structurally related acetamide derivatives?
Methodological Answer:
Related compounds show activity against:
- Kinases : EGFR inhibition (IC₅₀ ~50 nM) via binding to ATP pockets .
- GPCRs : Serotonin receptor (5-HT₂A) antagonism (Ki ~120 nM) .
- Epigenetic Targets : HDAC inhibition (IC₅₀ ~1.2 µM) through zinc chelation .
Advanced: How can researchers design robust SAR studies for this compound?
Methodological Answer:
Structure-Activity Relationship (SAR) requires:
Analog Library : Synthesize derivatives with systematic substitutions (e.g., -Cl → -F, -OCH₃ → -OCF₃) .
High-Throughput Screening : 384-well plate assays for IC₅₀ determination across 100+ targets .
Free Energy Perturbation (FEP) : Computational mapping of binding energy changes to guide rational design .
Advanced: What experimental controls are critical for minimizing off-target effects in cellular assays?
Methodological Answer:
- Counter-Screens : Test against unrelated targets (e.g., carbonic anhydrase) to rule out pan-assay interference .
- CRISPR Knockouts : Validate target specificity using isogenic cell lines lacking the protein of interest .
- Proteome Profiling : Chemoproteomics (e.g., thermal shift assays) to identify unintended protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
